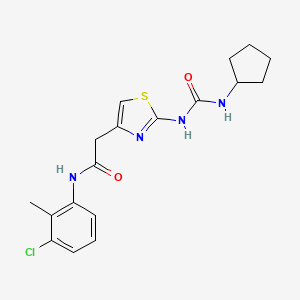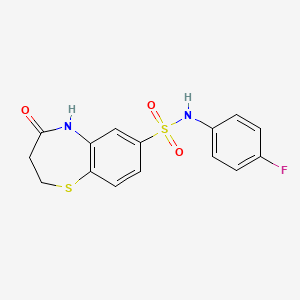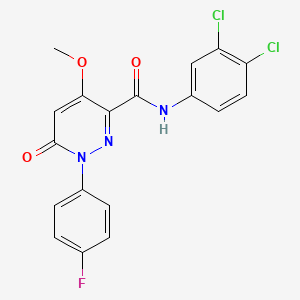
N-(3-chloro-2-methylphenyl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE: is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopentylcarbamoyl group, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for probing biological pathways and mechanisms .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Researchers are exploring its use in developing new drugs and treatments for various diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE
- 3-(2-CHLORO-3-METHOXYPHENYL)-N-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE
- 3-CHLORO-5-METHYLPHENYLCARBAMATE-β-CYCLODEXTRIN-BONDED SILICA PARTICLES
Uniqueness: N-(3-CHLORO-2-METHYLPHENYL)-2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C18H21ClN4O2S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11-14(19)7-4-8-15(11)22-16(24)9-13-10-26-18(21-13)23-17(25)20-12-5-2-3-6-12/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,22,24)(H2,20,21,23,25) |
InChI Key |
ZVDYTPWRHABQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11277614.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11277616.png)

![N-(3-chloro-4-methylphenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B11277622.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B11277624.png)

![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11277642.png)
![6-cyclopropyl-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277648.png)
![ethyl 5-{[3-(methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11277651.png)
![14-[(4-fluorophenyl)methyl]-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11277654.png)
![9-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277669.png)
![3-[(4-Methoxyphenyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11277670.png)
![N-{4-Methyl-2-[3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide](/img/structure/B11277678.png)

